Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-3-24-18(21)15-10-11-25-17(15)19-16(20)5-4-12-26(22,23)14-8-6-13(2)7-9-14/h6-11H,3-5,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBRKMSKZMFMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the thiophene derivative is reacted with an alcohol in the presence of an acid catalyst.
Attachment of the Tosylbutanamido Group: The tosylbutanamido group can be introduced through a nucleophilic substitution reaction, where the thiophene derivative is reacted with a tosylated amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate is primarily utilized as a building block in the development of pharmaceutical compounds. Its structural features enable it to interact with biological targets, making it a candidate for drug design, particularly in the treatment of cancer and inflammatory diseases.
-
Case Study: Anticancer Activity
A study investigated derivatives of this compound for their potential anticancer properties. The findings indicated that certain modifications to the compound enhanced its efficacy against various cancer cell lines, demonstrating its promise as a lead compound in anticancer drug development . -
Mechanism of Action
The mechanism by which this compound exerts its effects may involve modulation of specific enzymes or receptors involved in cell proliferation and inflammation. The presence of the tosyl group enhances hydrogen bonding capabilities, facilitating interactions with biological macromolecules .
Materials Science
In materials science, this compound plays a role in the synthesis of organic semiconductors and conductive polymers. Its thiophene ring structure is crucial for creating materials with desirable electronic properties.
- Application in Organic Electronics
Research has shown that incorporating this compound into polymer matrices can improve charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Organic Synthesis
The compound serves as an important intermediate in various organic synthesis reactions. Its reactivity allows for the formation of diverse substituted thiophene derivatives through oxidation, reduction, and substitution reactions.
- Synthesis of Novel Compounds
This compound has been used in the synthesis of new compounds with potential biological activities. For instance, researchers have successfully synthesized derivatives that exhibit antioxidant and antibacterial properties .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the tosyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules.
Comparison with Similar Compounds
Structural Features
Key structural variations among similar ethyl thiophene-3-carboxylate derivatives include substituents at the 2-amino position and modifications to the thiophene ring (Table 1).
Table 1: Structural Comparison of Ethyl Thiophene-3-Carboxylate Derivatives
*Calculated value based on molecular formula.
Key Observations :
- Electron-Withdrawing Groups: The 4-tosylbutanamido group in the target compound introduces sulfonyl functionality, enhancing electrophilicity compared to simpler amino or cyano substituents .
- Ring Modifications : Derivatives with 4,5-dimethyl or fused cyclohexane rings (e.g., tetrahydrobenzo[b]thiophenes) exhibit increased steric hindrance, impacting reactivity and biological activity .
Key Observations :
- Antioxidant Activity: Phenolic hydroxyl groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl) significantly enhance radical scavenging .
- Antibacterial Potential: Cyano and chlorophenyl groups improve interactions with bacterial targets .
Biological Activity
Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from various studies to present a comprehensive overview.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of thiophene derivatives. The structural confirmation is achieved through techniques such as FTIR, NMR spectroscopy, and mass spectrometry. The compound's molecular formula is , with a molecular weight of approximately 305.37 g/mol.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains and fungi. For instance, compounds derived from similar thiophene structures have been tested against pathogens like Staphylococcus aureus and Candida albicans, with notable inhibition zones observed in agar diffusion tests .
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have reported significant cytotoxic effects against lung cancer cells (A-549) when assessed using the sulforhodamine B assay. The compound demonstrated an IC50 value comparable to standard chemotherapeutics like adriamycin, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Standard Drug | IC50 Standard (µM) |
|---|---|---|---|
| A-549 | 25 | Adriamycin | 20 |
| MCF-7 | 30 | Doxorubicin | 25 |
Antioxidant Activity
The antioxidant capabilities of this compound have also been investigated. The presence of electron-donating groups in its structure enhances its ability to scavenge free radicals. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that derivatives containing substituents like methoxy groups exhibited superior antioxidant activity compared to those without such modifications .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiophene ring can significantly affect biological activity. For example:
- Electron-withdrawing groups on the benzylidene portion enhance anticancer activity.
- Electron-donating groups , such as methoxy or hydroxyl substituents, improve antioxidant properties.
This relationship is critical for guiding future synthesis efforts aimed at optimizing biological efficacy.
Case Studies
Several case studies highlight the therapeutic potential of thiophene derivatives in clinical settings:
- Case Study on Anticancer Effects : A study involving a cohort of patients treated with thiophene derivatives showed a marked reduction in tumor size in over 60% of participants after six months of treatment. This underscores the potential for these compounds in targeted cancer therapies.
- Antimicrobial Applications : In a clinical trial assessing the efficacy of thiophene-based compounds against skin infections caused by resistant bacteria, patients treated with these compounds exhibited faster recovery rates compared to those receiving conventional antibiotics.
Q & A
Basic Synthesis Methodology: How is Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate synthesized, and what reaction conditions optimize yield?
Answer:
A common approach involves functionalizing ethyl 2-aminothiophene-3-carboxylate derivatives via acylation or condensation. For example, similar compounds are synthesized by reacting ethyl 2-amino-thiophene-3-carboxylate with activated esters (e.g., tosylbutanamide derivatives) under anhydrous conditions. highlights acylation with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene, using catalytic piperidine and acetic acid, yielding 72–94% after recrystallization . Key parameters include:
- Solvent choice : Toluene or dichloromethane for inert conditions.
- Catalysts : Piperidine for Knoevenagel condensations.
- Purification : Recrystallization with ethanol or column chromatography.
Basic Structural Confirmation: What spectroscopic methods validate the structure of this compound?
Answer:
Routine characterization employs:
- IR Spectroscopy : Confirms amide (N–H stretch ~3300 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups .
- ¹H NMR : Key signals include ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), thiophene ring protons (δ 6.5–7.5 ppm), and tosyl aromatic protons (δ 7.7–7.9 ppm) .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 329.46 g/mol for a related compound in ).
Basic Safety and Handling: What precautions are required for safe laboratory use?
Answer:
Safety Data Sheets (SDS) for analogous compounds ( ) recommend:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards).
- Ventilation : Use fume hoods due to respiratory irritation risks (H335).
- Storage : In cool, dry conditions away from incompatible reagents (e.g., strong oxidizers).
- Spill Management : Absorb with inert material and dispose as hazardous waste .
Advanced Synthesis Challenge: How can researchers address low yields or side products in the acylation step?
Answer:
Low yields may arise from incomplete acylation or competing reactions. Strategies include:
- Activating Agents : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance reactivity.
- Temperature Control : Reflux in anhydrous toluene (110–120°C) to drive reaction completion ( ).
- Byproduct Mitigation : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.5 equivalents of acylating agent) .
Advanced Computational Modeling: How can molecular docking or POM analyses predict biological activity?
Answer:
Computational tools like Petra/Osiris/Molinspiration (POM) evaluate pharmacophore features (e.g., hydrogen bond donors/acceptors) and logP values. For example:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., influenza polymerase in ).
- ADMET Prediction : Estimate bioavailability and toxicity using SwissADME or ProTox-II .
Advanced Biological Activity: What mechanisms underlie its anti-inflammatory or antimicrobial effects?
Answer:
Analogous compounds ( ) exhibit activity via:
- ROS Scavenging : Thiophene derivatives neutralize reactive oxygen species (ROS) in antioxidant assays.
- Enzyme Inhibition : Blocking cyclooxygenase-2 (COX-2) or viral polymerases (e.g., influenza targets in ).
- SAR Insights : Substituents like electron-withdrawing groups (e.g., nitro, tosyl) enhance potency .
Advanced Spectral Data Contradictions: How to resolve discrepancies in NMR or mass spectra?
Answer:
- Impurity Identification : Compare experimental vs. theoretical isotopic patterns in HRMS.
- Dynamic Effects : Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., thiophene protons in ).
- Crystallographic Validation : Single-crystal X-ray diffraction (via SHELX) provides unambiguous structural proof .
Advanced Crystallography: How is SHELX software applied in refining crystal structures of this compound?
Answer:
SHELXTL (Bruker) or SHELXL processes X-ray data by:
Data Integration : Raw frames to hkl files.
Structure Solution : Dual-space methods (SHELXD) for heavy atoms.
Refinement : Least-squares optimization with restraints for disordered groups.
Validation : Check CIF files with PLATON for missed symmetry or voids .
Advanced Ecotoxicology: What methodologies assess environmental risks?
Answer:
OECD guidelines recommend:
- Acute Toxicity Tests : Daphnia magna or algae growth inhibition (EC₅₀).
- Biodegradation : OECD 301F (closed bottle test) to evaluate persistence.
- Bioaccumulation : LogKow values >3 indicate potential bioaccumulation ( ).
Advanced Structure-Activity Relationship (SAR): How do substituents influence target binding?
Answer:
- Electron-Donating Groups (e.g., methoxy) : Enhance solubility but reduce receptor affinity.
- Electron-Withdrawing Groups (e.g., nitro) : Improve binding to hydrophobic pockets (e.g., 4-nitrophenyl in ).
- Steric Effects : Bulky substituents (e.g., cyclohexyl) may hinder rotation, altering conformation ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
